2,3-Dibromo-2,3-dimethylbutane

Catalog No.
S1891580
CAS No.
594-81-0
M.F
C6H12Br2
M. Wt
243.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dibromo-2,3-dimethylbutane

CAS Number

594-81-0

Product Name

2,3-Dibromo-2,3-dimethylbutane

IUPAC Name

2,3-dibromo-2,3-dimethylbutane

Molecular Formula

C6H12Br2

Molecular Weight

243.97 g/mol

InChI

InChI=1S/C6H12Br2/c1-5(2,7)6(3,4)8/h1-4H3

InChI Key

KLFWZEFFWWOMIF-UHFFFAOYSA-N

SMILES

CC(C)(C(C)(C)Br)Br

Canonical SMILES

CC(C)(C(C)(C)Br)Br

The exact mass of the compound 2,3-Dibromo-2,3-dimethylbutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dibromo-2,3-dimethylbutane (CAS 594-81-0) is a fully substituted, sterically hindered vicinal dibromide that presents as a stable, white crystalline solid at room temperature (melting point ~168 °C) [1]. Unlike simpler liquid dibromoalkanes, its structure features two tertiary carbon centers, each bonded to a bromine atom and two methyl groups. In industrial and advanced laboratory settings, this compound is primarily procured as a highly reactive precursor for dehalogenation to tetramethylethylene, a controlled solid-state source of tertiary bromine radicals, and a benchmark substrate for evaluating molecular electrocatalysts . Its solid physical state and specific steric profile make it a specialized reagent rather than a generic bulk halide.

Attempting to substitute 2,3-dibromo-2,3-dimethylbutane with standard vicinal dibromides, such as 1,2-dibromoethane or 1,2-dibromopropane, fundamentally fails in advanced synthetic and analytical workflows due to the absence of extreme steric bulk [1]. The specific presence of four methyl groups creates severe steric strain, which drastically lowers the activation energy required for E2 elimination reactions, enabling the rapid formation of fully substituted alkenes that simpler dibromides cannot efficiently produce. Furthermore, in radical pathways, generic dibromides yield highly reactive primary or secondary radicals that lead to unwanted side reactions, whereas this compound selectively yields highly stable tertiary radicals [2]. For procurement and process scale-up, utilizing generic liquid dibromides compromises reaction kinetics, alters the mechanistic pathway, and introduces the severe handling hazards associated with volatile liquid alternatives.

Steric Acceleration in Iodide-Induced Dehalogenation Kinetics

Quantitative kinetic studies of iodide-ion induced E2 elimination in acetone demonstrate that 2,3-dibromo-2,3-dimethylbutane undergoes debromination at a radically accelerated rate compared to less substituted analogs [1]. The severe steric repulsion between the methyl groups and bromine atoms is relieved upon transition to the planar alkene, driving the reaction forward.

Evidence DimensionDehalogenation Rate Constant (k at 20 °C in acetone)
Target Compound Data6.03 × 10^-4
Comparator Or Baseline1,2-dibromo-2-methylpropane (1.70 × 10^-6) and meso-2,3-dibromobutane (5.50 × 10^-6)
Quantified Difference~350-fold faster elimination than 1,2-dibromo-2-methylpropane
ConditionsIodide-ion induced elimination in acetone at 20 °C

For process chemists, this massive kinetic acceleration translates to higher throughput and milder conditions when synthesizing fully substituted alkenes, justifying the procurement of this specific sterically hindered precursor over generic dibromides.

Electrocatalytic Reduction Benchmarking for Transition-Metal Complexes

In the evaluation of molecular electrocatalysts, 2,3-dibromo-2,3-dimethylbutane serves as a critical substrate to differentiate between inner-sphere (chemical) and outer-sphere (redox) catalytic mechanisms. Quantitative Tafel plot analyses reveal a massive kinetic gap when reducing this specific substrate [1]. The compound's specific reduction profile makes it an indispensable standard for validating new catalyst designs.

Evidence DimensionElectrocatalytic Reduction Rate
Target Compound DataReduction via [FeII(Por)] inner-sphere chemical catalyst
Comparator Or BaselineReduction via Fluorenone (Fl) outer-sphere redox catalyst
Quantified Difference10^3 to 10^6 times faster electroreduction with the chemical catalyst at the same overpotential
ConditionsElectrocatalytic 1,2-dehalogenation operating conditions

For analytical and physical chemists, this compound serves as a high-contrast benchmark substrate to quantitatively validate the performance of novel inner-sphere molecular electrocatalysts against traditional redox mediators.

Solid-State Stability vs. Volatile Liquid Baselines

Unlike standard brominating agents or simple vicinal dibromides which are highly toxic, volatile liquids, 2,3-dibromo-2,3-dimethylbutane is a stable crystalline solid. This physical property allows for precise gravimetric dispensing and eliminates the need for specialized vapor-containment infrastructure during scaling [1].

Evidence DimensionPhysical State and Melting Point
Target Compound DataSolid (Melting point ~168 °C, sublimes)
Comparator Or Baseline1,2-dibromoethane (Liquid, mp 9.8 °C, bp 131 °C) and Elemental Bromine (Liquid, bp 59 °C)
Quantified DifferenceSolid state vs. high-volatility liquid state
ConditionsStandard ambient temperature and pressure (SATP)

Procuring this solid-state dibromide eliminates the severe handling, toxicity, and volatility risks associated with liquid alternatives, ensuring safer and more reproducible scale-up operations.

Validation Substrate for Novel Molecular Electrocatalysts

Due to its proven 10^3 to 10^6-fold differential in reduction rates between inner-sphere and outer-sphere mechanisms, 2,3-dibromo-2,3-dimethylbutane is procured by laboratories developing transition-metal porphyrin complexes or other electrocatalysts. It provides clear, quantifiable proof of catalytic efficiency in 1,2-dehalogenation workflows[1].

High-Yield Synthesis of Tetramethylethylene Derivatives

In organic synthesis requiring fully substituted alkenes, the extreme steric strain of 2,3-dibromo-2,3-dimethylbutane makes it a highly efficient precursor. Its ~350-fold kinetic advantage in E2 eliminations over less substituted dibromides ensures rapid, high-yield conversion under mild dehalogenation conditions, minimizing degradation and side reactions[2].

Controlled Tertiary Radical Generation in Photochemical Reactions

For processes requiring a precise, weighable source of bromine radicals, this compound is procured over elemental bromine or liquid dibromides. Its solid state allows for safe handling, while its structural preference for forming highly stable tertiary radicals makes it a reliable initiator or intermediate in complex free-radical chain mechanisms [3].

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,3-Dibromo-2,3-dimethylbutane

Dates

Last modified: 08-16-2023

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